molecular formula C10H17O3P B3336430 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane CAS No. 26088-25-5

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane

Cat. No.: B3336430
CAS No.: 26088-25-5
M. Wt: 216.21 g/mol
InChI Key: DSYQHWPNJZFRCU-UHFFFAOYSA-N
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Description

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is a unique organophosphorus compound characterized by its adamantane-like structure. This compound is notable for its stability and electron-poor nature, making it a valuable ligand in various catalytic processes .

Biochemical Analysis

Biochemical Properties

It has been used as a ligand in the synthesis of complexes for hydroformylation catalysis This suggests that it may interact with certain enzymes or proteins involved in these reactions

Cellular Effects

Given its role in hydroformylation catalysis , it may influence cell function by affecting certain cellular processes related to this reaction

Molecular Mechanism

It is known to act as a ligand in the synthesis of complexes for hydroformylation catalysis , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane typically involves the acid-catalyzed addition of phosphine to appropriate β-diketones. The choice of acid (e.g., hydrochloric acid, phosphoric acid, or sulfuric acid) and its concentration significantly influence the rate and selectivity of the reaction . The general reaction conditions include:

    Starting Materials: β-diketones and phosphine

    Catalyst: Acid (HCl, H₃PO₄, or H₂SO₄)

    Temperature: Room temperature to slightly elevated temperatures

    Solvent: Dichloromethane or similar organic solvents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It participates in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Transition metal complexes, such as palladium and rhodium, are frequently used in these reactions.

Major Products

Scientific Research Applications

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
  • 1,3,5,7-Tetraethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

Uniqueness

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is unique due to its specific adamantane-like structure and electron-poor nature, which confer high stability and reactivity in catalytic applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in hydroformylation and other catalytic processes .

Properties

IUPAC Name

1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O3P/c1-7-5-9(3)13-8(2,11-7)6-10(4,12-7)14-9/h14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYQHWPNJZFRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(OC(O1)(CC(O2)(P3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159024
Record name Phosphatrioxa-adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26088-25-5
Record name 1,3,5,7-Tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26088-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphatrioxa-adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 2
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 3
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 4
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 5
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 6
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane

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